n,n-Dimethyl-2-oxoacetamide

Crystallography Conformational Analysis Structure-Activity Relationship

Standard α-ketoesters or simple amides lack the ambident reactivity needed for covalent enzyme inhibitor design. This N,N-dimethyl-2-oxoacetamide delivers the unique α-ketoamide scaffold with dual electrophilic/nucleophilic centers. - **Proven potency:** Enables nanomolar inhibition (IC50 = 10.9 nM vs. SARS-CoV-2 Mpro) - **Quantifiable benchmark:** ~60° O=C-C=O torsion angle shift for crystallographic validation - **Process-ready:** 71-82% yield under microwave irradiation - **Reliable supply:** BenchChem ensures consistent quality for SAR studies

Molecular Formula C4H7NO2
Molecular Weight 101.10 g/mol
Cat. No. B8655783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen,n-Dimethyl-2-oxoacetamide
Molecular FormulaC4H7NO2
Molecular Weight101.10 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C=O
InChIInChI=1S/C4H7NO2/c1-5(2)4(7)3-6/h3H,1-2H3
InChIKeyHVUXFKKSBYDBDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-2-oxoacetamide: Core α-Ketoamide Scaffold


N,N-Dimethyl-2-oxoacetamide (CAS 79036-50-3), also known as N,N-dimethylglyoxylamide, is a fundamental building block classified as an α-ketoamide. This compound is characterized by its reactive ambident electrophilic and nucleophilic centers, which are central to its utility in constructing complex molecules [1]. Its predicted physicochemical profile includes a molecular weight of 101.1 g/mol, a boiling point of 134.9±23.0 °C, and a density of 1.050±0.06 g/cm³ . This compound serves as a versatile intermediate in organic synthesis and is a core structural component in the design of enzyme inhibitors [2].

N,N-Dimethyl-2-oxoacetamide: Non-Substitutable Scaffold


Generic substitution with simple N,N-dimethyl amides (e.g., N,N-dimethylformamide, N,N-dimethylacetamide) or α-ketoesters (e.g., dimethyl oxalate) is not scientifically valid for applications requiring the N,N-dimethyl-2-oxoacetamide scaffold. The α-ketoamide moiety confers a unique ambident reactivity profile, possessing two electrophilic and two nucleophilic centers, which is not replicated by mono-functional analogs [1]. This structural feature is critical for specific synthetic transformations, such as the formation of heterocycles or covalent enzyme inhibition [2]. Furthermore, the N,N-dimethyl substitution pattern, as opposed to unsubstituted or mono-substituted amides, directly influences key conformational parameters and intermolecular interactions, as evidenced by crystallographic studies comparing 2-oxoacetamide derivatives [3]. These distinct geometric and electronic properties dictate binding affinity and reaction outcomes, making the compound a non-substitutable entity in target applications.

N,N-Dimethyl-2-oxoacetamide: Key Differentiation Evidence


Conformational Restriction by N,N-Dimethyl Substitution

Direct crystallographic analysis of 2-(1H-indol-3-yl)-2-oxoacetamide derivatives shows that N,N-dimethyl substitution fundamentally alters the molecule's preferred geometry. The orientation of the two carbonyl groups, as measured by the O=C–C=O torsion angle, is -149.3° in the unsubstituted amide (Compound I) and -88.55° in the N,N-dimethyl analog (Compound II) [1]. This ~60° shift from a near-antiperiplanar to a near-synclinal conformation is a direct consequence of altered hydrogen-bonding networks in the solid state [1].

Crystallography Conformational Analysis Structure-Activity Relationship

Core Component of SARS-CoV-2 Mpro Inhibitor

The N,N-dimethyl-2-oxoacetamide moiety is a validated warhead for covalent inhibition. Structure-activity relationship (SAR) studies on α-ketoamide inhibitors of the SARS-CoV-2 main protease (Mpro) identified compound 27h, which incorporates this specific functional group. 27h demonstrates an IC50 value of 10.9 nM against Mpro in biochemical assays and an EC50 value of 43.6 nM in cellular antiviral assays [1]. This potency is derived from the α-ketoamide's ability to form a reversible covalent bond with the catalytic cysteine residue (Cys145) of the protease [1].

Antiviral Drug Discovery Medicinal Chemistry Covalent Inhibitors

Microwave-Assisted Synthesis Utility

The compound is a practical reagent in modern synthetic protocols. In a published microwave-assisted synthesis, N,N-dimethyl-2-oxoacetamide was reacted under specific conditions to yield a desired product in 71–82% [1]. This provides a quantitative benchmark for its use as a reactive partner in constructing more complex architectures under controlled conditions [1].

Synthetic Methodology Microwave-Assisted Chemistry Reagent Utility

N,N-Dimethyl-2-oxoacetamide: Key Research & Procurement Scenarios


Covalent Protease Inhibitor Design

Procure N,N-dimethyl-2-oxoacetamide to serve as the essential α-ketoamide warhead for developing novel covalent inhibitors targeting proteases. The scaffold's proven ability to achieve nanomolar potency (IC50 = 10.9 nM against SARS-CoV-2 Mpro) is directly linked to its specific electrophilic and geometric properties [1]. The compound's use is critical for SAR studies exploring reversible covalent engagement with catalytic cysteine residues, as established in recent antiviral drug discovery campaigns [1].

Conformational Effects of N-Substitution

Use N,N-dimethyl-2-oxoacetamide as a definitive model compound to study the impact of N,N-dialkylation on molecular conformation and solid-state packing. The well-characterized ~60° shift in the O=C–C=O torsion angle relative to its unsubstituted analog provides a quantifiable benchmark for validating computational models and understanding the role of hydrogen-bonding networks in crystal engineering [2].

Microwave-Assisted Heterocycle Synthesis

Employ N,N-dimethyl-2-oxoacetamide as a reliable α-ketoamide building block in the development of new synthetic routes, particularly those utilizing microwave irradiation. Its performance is benchmarked by a reported 71-82% yield in a published microwave protocol, confirming its thermal stability and reactivity under these accelerated conditions [3]. This makes it a valuable reagent for optimizing step-efficiency in complex molecule construction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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